molecular formula C17H17FN4O2S B2774278 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320926-41-6

4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B2774278
CAS RN: 2320926-41-6
M. Wt: 360.41
InChI Key: PUZVKNCDMQYHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, also known as BZPFP, is a chemical compound with potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.

Scientific Research Applications

4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its effects on the central nervous system, specifically its interaction with the dopamine and serotonin receptors. 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist, which may have implications in the treatment of neurological disorders such as Parkinson's disease and depression.

Mechanism of Action

The mechanism of action of 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is not fully understood, but it is believed to interact with the dopamine and serotonin receptors in the brain. As a dopamine D2 receptor antagonist, 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one may block the effects of dopamine, which is involved in the regulation of movement, motivation, and reward. As a serotonin 5-HT1A receptor agonist, 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one may activate the serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been shown to have several biochemical and physiological effects in animal studies. It has been reported to decrease locomotor activity and induce catalepsy, which may be related to its dopamine D2 receptor antagonistic properties. 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has also been shown to increase serotonin levels in the brain, which may be related to its serotonin 5-HT1A receptor agonistic properties. These effects suggest that 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one may have potential therapeutic applications in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments is its specificity for the dopamine D2 and serotonin 5-HT1A receptors. This allows researchers to study the effects of 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one on these receptors without interference from other neurotransmitters. However, one limitation of using 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is its potential toxicity. Studies have reported that high doses of 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can cause liver damage and neurotoxicity in animals, which may limit its use in further research.

Future Directions

There are several future directions for research on 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease and depression. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, research could focus on developing safer and more effective derivatives of 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one for use in scientific research.

Synthesis Methods

The synthesis of 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the reaction of 2-benzylsulfanylacetic acid with 5-fluoropyrimidine-2,4-dione in the presence of triethylamine. The resulting intermediate is then treated with piperazine to yield the final product, 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. This method has been reported in the literature and has been used in several studies to obtain 4-(2-Benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one for further research.

properties

IUPAC Name

4-(2-benzylsulfanylacetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c18-14-8-19-17(20-9-14)22-7-6-21(10-15(22)23)16(24)12-25-11-13-4-2-1-3-5-13/h1-5,8-9H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZVKNCDMQYHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CSCC2=CC=CC=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Benzylsulfanyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

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